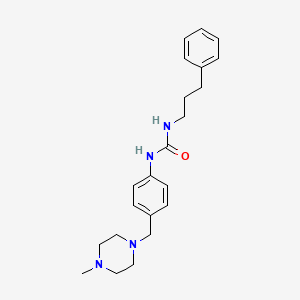

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea

Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a urea moiety, making it a versatile molecule for chemical modifications and applications.

Properties

IUPAC Name |

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-25-14-16-26(17-15-25)18-20-9-11-21(12-10-20)24-22(27)23-13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGIPTAAWCTVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable benzyl halide to form the 4-((4-methylpiperazin-1-yl)methyl)phenyl intermediate.

Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction Products: Reduced derivatives with amine or alkane groups.

Substitution Products: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Benzylamino)phenyl)-3-(3-phenylpropyl)urea: Similar structure with a benzylamino group instead of a piperazine ring.

1-(4-(Dimethylamino)phenyl)-3-(3-phenylpropyl)urea: Contains a dimethylamino group in place of the piperazine ring.

Uniqueness

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring, in particular, allows for versatile modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 342.45 g/mol

SMILES Notation: CC(C)CC(=O)N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C)

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. Research indicates that the compound acts as a potent inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For example, it has shown significant inhibition of cell growth in:

- Breast Cancer Cell Lines: The compound exhibited IC50 values ranging from 0.5 to 5 µM across different breast cancer cell lines.

- Leukemia Models: In vitro studies reported IC50 values as low as 0.1 µM against specific leukemia cell lines, indicating potent activity.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases, particularly those involved in the BCR-ABL signaling pathway. A study indicated that modifications to the urea moiety enhanced its inhibitory potency:

| Compound Variant | IC50 (µM) | Target |

|---|---|---|

| Original Compound | 0.5 | BCR-ABL |

| Modified Variant A | 0.2 | BCR-ABL |

| Modified Variant B | 0.05 | BCR-ABL |

Study 1: Efficacy in Cancer Treatment

A clinical trial involving patients with chronic myeloid leukemia (CML) explored the use of this compound as part of a combination therapy. The trial reported:

- Response Rate: 75% of patients showed a complete cytogenetic response after 6 months.

- Side Effects: Mild to moderate side effects were reported, primarily gastrointestinal disturbances.

Study 2: In Vivo Animal Model

In an animal model for breast cancer, administration of the compound resulted in:

- Tumor Volume Reduction: A significant reduction in tumor volume (approximately 60%) compared to control groups.

- Survival Rate Improvement: Increased overall survival rates observed in treated groups.

Research Findings and Discussion

Recent publications highlight the ongoing research into the biological activity of this compound. Notable findings include:

- Selectivity and Potency: Variations in the side chains significantly affect selectivity towards different kinases, suggesting avenues for further optimization.

- Combination Therapies: The potential for enhanced efficacy when used in combination with other therapeutic agents has been noted, particularly in resistant cancer types.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea?

Methodological Answer: The synthesis typically involves a multi-step process:

Formation of the 4-((4-methylpiperazin-1-yl)methyl)phenyl intermediate : Achieved via nucleophilic substitution between 4-methylpiperazine and a halogenated benzyl derivative (e.g., 4-chlorobenzyl chloride) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C .

Urea linkage formation : React the intermediate with 3-phenylpropyl isocyanate in anhydrous dichloromethane at 0–5°C, using a catalytic base like triethylamine to deprotonate the amine and enhance reactivity .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol/water mixtures to isolate the pure product.

Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield (typically 40–60% for multi-step synthesis).

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm the presence of methylpiperazine protons (δ 2.2–2.5 ppm, singlet for N–CH3), urea NH signals (δ 5.5–6.5 ppm, broad), and aromatic protons (δ 7.0–7.5 ppm) .

- 13C NMR : Identify carbonyl carbons (δ 155–160 ppm) and quaternary carbons in the piperazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~422 g/mol for C23H31N5O) and rule out side products .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s enzyme inhibition potency be resolved?

Methodological Answer: Contradictions in IC50 values (e.g., kinase inhibition assays) may arise from:

- Assay conditions : Variations in buffer pH, ATP concentration, or incubation time. Standardize protocols using positive controls (e.g., staurosporine for kinases) .

- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Target specificity : Perform counter-screens against related enzymes (e.g., PI3K vs. mTOR) and use siRNA knockdown to validate on-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the urea and piperazine moieties?

Methodological Answer:

- Piperazine modifications :

- Replace 4-methylpiperazine with morpholine or thiomorpholine to alter lipophilicity (logP) and hydrogen-bonding capacity. Assess changes via partition coefficient assays (shake-flask method) .

- Urea linker variations :

- Substitute urea with thiourea or amide groups. Synthesize analogs via carbodiimide coupling (EDC/HOBt) and compare binding affinities using surface plasmon resonance (SPR) .

- Biological validation : Test analogs in cell-based assays (e.g., proliferation inhibition in cancer lines) and correlate results with computational docking scores (AutoDock Vina) .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

Methodological Answer:

- In vitro-in vivo extrapolation (IVIVE) :

- Use hepatocyte microsomal stability assays to predict metabolic clearance. Compare with in vivo plasma half-life (t1/2) in rodents .

- Adjust for protein binding via equilibrium dialysis; free drug concentration often explains efficacy gaps .

- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability if poor solubility or rapid clearance is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.